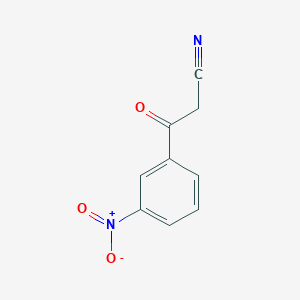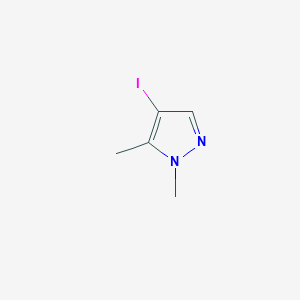
2-Phenyl-2-(piperidin-1-yl)ethanamine
説明
“2-Phenyl-2-(piperidin-1-yl)ethanamine” is a chemical compound with the molecular formula C13H20N2 . It is also known by other names such as 2-Phenyl-2-piperidin-1-yl-ethylamine .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-2-(piperidin-1-yl)ethanamine” can be represented by the InChI code: 1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 . The exact mass of the molecule is 204.16300 .
科学的研究の応用
Synthesis of Novel Organic Compounds
2-Phenyl-2-(piperidin-1-yl)ethanamine: serves as a precursor in the synthesis of various novel organic compounds. Its structure is amenable to modifications, allowing chemists to create a wide range of derivatives with potential applications in medicinal chemistry and materials science .
Development of Central Nervous System (CNS) Drugs
Due to its piperidine moiety, this compound is of interest in the development of drugs targeting the CNS. Piperidine derivatives are known to cross the blood-brain barrier, making them suitable candidates for neurological drug development .
Anti-Inflammatory Agents
Research has indicated that derivatives of 2-Phenyl-2-(piperidin-1-yl)ethanamine can exhibit COX-1 inhibitory activity, suggesting potential use as anti-inflammatory agents. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Muscarinic Receptor Antagonists
The compound has been used as a reactant for synthesizing muscarinic receptor antagonists. These antagonists have therapeutic applications in treating a variety of conditions, including respiratory disorders and gastrointestinal spasms .
Serotonin Receptor Antagonists
It has also been utilized in the synthesis of selective 5-HT5A serotonin receptor antagonists. These antagonists are explored for their potential in treating psychiatric disorders and modulating serotonin levels in the brain .
Platinum (II) Complexes
In coordination chemistry, 2-Phenyl-2-(piperidin-1-yl)ethanamine is used to create ternary platinum (II) complexes. These complexes have significance in cancer therapy and imaging due to their unique interaction with DNA .
Chemical Probes for Biological Studies
Chemical probes derived from this compound can be used in biological studies to investigate cellular processes. They can help in understanding the function of various enzymes and receptors within the cell .
Material Science Applications
The structural versatility of 2-Phenyl-2-(piperidin-1-yl)ethanamine makes it a valuable compound in material science. It can be used to synthesize polymers and other materials with specific electrical or mechanical properties .
特性
IUPAC Name |
2-phenyl-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQHIHHSWIKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498679 | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-1-yl)ethanamine | |
CAS RN |
5815-73-6 | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)









![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)